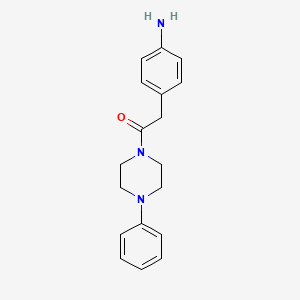

2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is an organo-synthetic compound that has recently become a subject of scientific research due to its potential applications in a variety of fields. This compound has a unique structure that contains both an aminophenyl and a phenylpiperazin-1-yl moiety. It has been shown to have a wide variety of biochemical and physiological effects, making it a promising target for further research.

Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Antibacterial Activity

Research by Merugu et al. (2010) explored the synthesis of compounds related to 2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one, focusing on their antibacterial activity. This study utilized microwave irradiation for efficient synthesis and identified the antibacterial potential of these compounds.

Electrochemical Synthesis in Aqueous Solutions

Nematollahi & Amani (2011) investigated the electrochemical oxidation of related phenylpiperazine derivatives in aqueous solutions. They developed an environmentally friendly method for synthesizing new phenylpiperazine derivatives, showcasing a sustainable approach to chemical synthesis.

Anti-Inflammatory and Analgesic Properties

A study by Gevorgyan et al. (2017) synthesized related compounds and evaluated their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This research highlights the potential therapeutic applications of these compounds.

Synthesis of Transparent Polyimides

Research conducted by Chang et al. (2012) involved the synthesis of diamines related to 2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one for producing high-Tg, transparent polyimides. This application demonstrates the material science potential of these compounds.

Rapid Synthesis Using Microwave Heating

A study by Menteşe et al. (2015) showcased the rapid synthesis of benzimidazole derivatives using microwave heating. This efficient method represents a significant advancement in the synthesis of complex organic compounds.

Antimycobacterial Activity Evaluation

Waisser et al. (2007) evaluated the in vitro antimycobacterial activity of related compounds against pathogenic strains, highlighting their potential use in treating bacterial infections.

Propriétés

IUPAC Name |

2-(4-aminophenyl)-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c19-16-8-6-15(7-9-16)14-18(22)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9H,10-14,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEGOYJRUVXRMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2373502.png)

![N-(4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2373503.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2373506.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2373508.png)

![7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2373511.png)

![1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide](/img/structure/B2373518.png)

![4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2373521.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2373523.png)